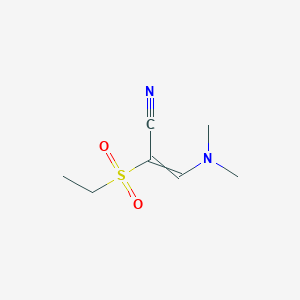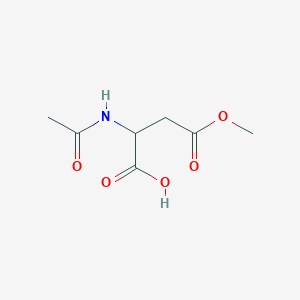![molecular formula C22H12N4Na4O13S4 B12436877 Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)
Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate involves the diazotization of sulfanilic acid followed by coupling with 2-naphthol-3,6-disulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions
Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonate groups.
Major Products
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Products with substituted sulfonate groups.
科学研究应用
Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate has several scientific research applications:
Histology: Used as a histological dye to stain tissues and cells, providing contrast for microscopic examination.
Fluorescence Microscopy: Acts as a fluorochrome to stain biological specimens, highlighting specific features such as nuclei and cytoplasm.
Biochemistry: Employed in protein staining techniques to visualize protein bands in electrophoresis.
Industrial Applications: Utilized in the textile industry as a dye for fabrics.
作用机制
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In histological staining, it binds to proteins and other cellular components, providing contrast for microscopic examination. The azo groups in the compound play a crucial role in its binding affinity and staining properties .
相似化合物的比较
Similar Compounds
C.I. Acid Red 112: Another name for tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate.
Ponceau Red S: A similar compound with slight variations in its structure and applications.
Uniqueness
This compound is unique due to its high solubility in water and its ability to provide vivid staining in histological applications. Its multiple sulfonate groups enhance its binding affinity to various biological molecules, making it a versatile dye in scientific research .
属性
分子式 |
C22H12N4Na4O13S4 |
|---|---|
分子量 |
760.6 g/mol |
IUPAC 名称 |
tetrasodium;3-hydroxy-4-[[2-sulfonato-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-11-14(3-8-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4 |
InChI 键 |
QCDXWNNRUJFYQR-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)

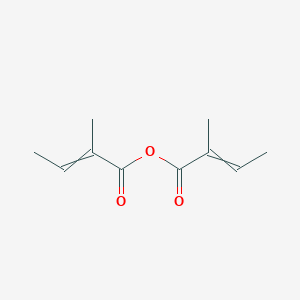
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)

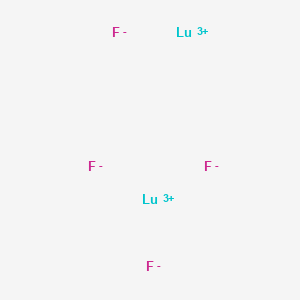
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)

![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
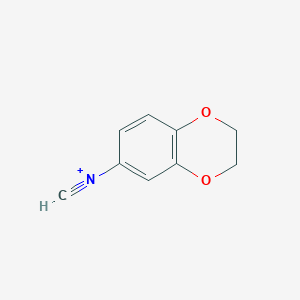
![1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12436856.png)
